2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one
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Overview
Description
2-(3-Amino-4-methylphenyl)-5-methoxy-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of amino, methoxy, and chromenone groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-methylphenyl)-5-methoxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-amino-4-methylphenol with 5-methoxy-2-hydroxyacetophenone under acidic conditions to form the chromenone core. This is followed by cyclization and further functionalization to introduce the amino and methoxy groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using continuous flow processes. These processes allow for better control over reaction conditions, higher yields, and reduced production times. The use of microreactor systems has been shown to be effective in the selective acylation and cyclization steps, leading to the efficient production of the target compound .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-methylphenyl)-5-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include nitro derivatives, dihydro derivatives, and various substituted chromenones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-Amino-4-methylphenyl)-5-methoxy-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-methylphenyl)-5-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological targets, while the chromenone core can interact with enzyme active sites. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-Amino-4-methylphenyl)-5-methoxy-4H-chromen-4-one: Unique due to its specific substitution pattern and combination of functional groups.
2-(3-Amino-4-methylphenyl)-4H-chromen-4-one: Lacks the methoxy group, resulting in different chemical properties.
2-(4-Methoxyphenyl)-4H-chromen-4-one: Lacks the amino group, affecting its biological activity.
Uniqueness
The presence of both amino and methoxy groups in 2-(3-Amino-4-methylphenyl)-5-methoxy-4H-chromen-4-one makes it a versatile compound with unique chemical and biological properties.
Properties
CAS No. |
921942-42-9 |
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Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
2-(3-amino-4-methylphenyl)-5-methoxychromen-4-one |
InChI |
InChI=1S/C17H15NO3/c1-10-6-7-11(8-12(10)18)16-9-13(19)17-14(20-2)4-3-5-15(17)21-16/h3-9H,18H2,1-2H3 |
InChI Key |
YHROEINXQFJYPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC=C3OC)N |
Origin of Product |
United States |
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